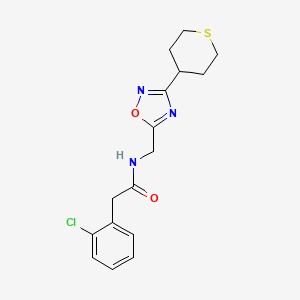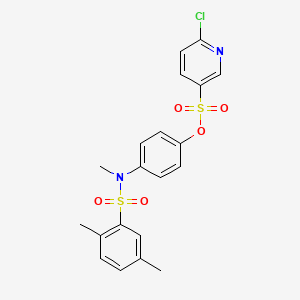![molecular formula C20H25N5O2 B2768924 8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 923369-51-1](/img/structure/B2768924.png)
8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole and purine, both of which are important structures in biochemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purine is a fused heterocyclic ring containing pyrimidine and imidazole ring .
Molecular Structure Analysis
The compound likely contains an imidazole ring fused with a purine ring. The imidazole ring is a five-membered ring with two nitrogen atoms . The purine ring is a larger structure that includes a pyrimidine ring and an imidazole ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds often undergo reactions such as N-alkylation, C-3 borylation, and Suzuki–Miyaura cross-coupling .Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds related to 8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, has been explored. These compounds have shown potential as potent 5-HT(1A) receptor ligands. Some derivatives exhibited anxiolytic-like and antidepressant activities in preclinical studies, comparable to Diazepam and Imipramine, suggesting their potential in treating anxiety and depression (Zagórska et al., 2009).
Molecular Studies and Activity Analysis
Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a range of receptor activities, including potent 5-HT1A and 5-HT7 ligands. Docking studies suggested that the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione is crucial for receptor affinity and selectivity. Preliminary pharmacological in vivo studies identified several potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
Receptor Affinity and Phosphodiesterase Activity
Research into octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines highlighted their biological evaluation in in vitro competition binding experiments for serotonin and dopamine receptors. These studies aimed to determine structural features responsible for receptor and enzyme activity. A specific compound was identified as promising for further modification and detailed mechanistic study (Zagórska et al., 2016).
Synthesis and Antiviral Activity
Imidazo[1,2-a]-s-triazine nucleosides, including analogues of the compound , were synthesized and evaluated for antiviral activity. These compounds showed moderate activity against certain viruses at non-toxic dosage levels, indicating their potential in antiviral therapies (Kim et al., 1978).
Future Directions
properties
IUPAC Name |
6-(2,3-dimethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-12(2)11-25-18(26)16-17(22(5)20(25)27)21-19-23(9-10-24(16)19)15-8-6-7-13(3)14(15)4/h6-8,12H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXNGSCVTLRPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)

![2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2768846.png)
![1-(4-Methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2768849.png)
![2-[[3-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2768850.png)
![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2768852.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)
![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)
![3-(Methoxymethyl)-5-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole](/img/structure/B2768856.png)


![4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B2768863.png)
![2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768864.png)